Ethyl 7-tert-butyl-3-(4-methoxybenzoyl)-1-indolizinecarboxylate

Description

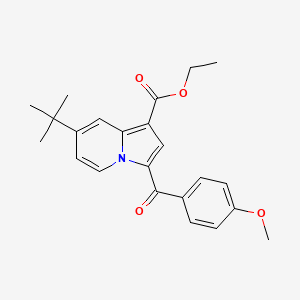

Ethyl 7-tert-butyl-3-(4-methoxybenzoyl)-1-indolizinecarboxylate is a substituted indolizine derivative characterized by a tert-butyl group at position 7 and a 4-methoxybenzoyl moiety at position 3 of the indolizine core. Indolizines are bicyclic heterocycles with a fused pyrrole and pyridine ring, known for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties .

Properties

CAS No. |

853329-66-5 |

|---|---|

Molecular Formula |

C23H25NO4 |

Molecular Weight |

379.4 g/mol |

IUPAC Name |

ethyl 7-tert-butyl-3-(4-methoxybenzoyl)indolizine-1-carboxylate |

InChI |

InChI=1S/C23H25NO4/c1-6-28-22(26)18-14-20(21(25)15-7-9-17(27-5)10-8-15)24-12-11-16(13-19(18)24)23(2,3)4/h7-14H,6H2,1-5H3 |

InChI Key |

PIQCXTKAJQFJGM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C2C=C(C=CN2C(=C1)C(=O)C3=CC=C(C=C3)OC)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-tert-butyl-3-(4-methoxybenzoyl)-1-indolizinecarboxylate typically involves multiple steps. One common method includes the reaction of 7-tert-butylindolizine with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate 7-tert-butyl-3-(4-methoxybenzoyl)indolizine, which is then esterified with ethyl chloroformate to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and better product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-tert-butyl-3-(4-methoxybenzoyl)-1-indolizinecarboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxybenzoyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

Ethyl 7-tert-butyl-3-(4-methoxybenzoyl)-1-indolizinecarboxylate has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 7-tert-butyl-3-(4-methoxybenzoyl)-1-indolizinecarboxylate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares Ethyl 7-tert-butyl-3-(4-methoxybenzoyl)-1-indolizinecarboxylate with structurally related indolizine derivatives:

<sup>a</sup>logP values calculated using ChemBioDraw or inferred from structural analogs.

<sup>b</sup>Estimated based on tert-butyl’s contribution to lipophilicity .

Key Observations

Substituent Effects on Lipophilicity: The tert-butyl group at position 7 increases logP (~5.7), suggesting higher lipophilicity compared to acetyl (logP ~3.7) or amino (logP ~2.9) analogs. This may enhance blood-brain barrier penetration but reduce aqueous solubility . Methoxybenzoyl substituents (electron-donating) lower logP compared to bromo- or chlorobenzoyl (electron-withdrawing) groups .

Biological Activity Trends: Anticancer Activity: Acetyl and bromobenzoyl analogs (e.g., compound 2g) show dose-dependent cytotoxicity against cervical cancer (SiHa) at 40 µg/mL, likely due to interactions with DNA or tubulin . The tert-butyl analog’s activity is inferred but untested. Anti-Tubercular Activity: The 7-formyl derivative (compound 4) exhibits potent activity against Mycobacterium tuberculosis (MIC: 6.25 µg/mL), suggesting that electron-deficient substituents enhance efficacy against bacterial targets . Antioxidant Activity: The 7-amino-4-methoxybenzoyl analog demonstrates strong radical scavenging (DPPH IC₅₀: 18 µM), attributed to the amino group’s redox activity .

Synthetic Accessibility :

Biological Activity

Ethyl 7-tert-butyl-3-(4-methoxybenzoyl)-1-indolizinecarboxylate is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C23H25NO3

- Molecular Weight : 369.45 g/mol

- CAS Number : 181269-69-2

The compound features an indolizine core, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer activity. In vitro assays revealed that the compound inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| HT-29 (Colon) | 15.0 | Cell cycle arrest at G2/M phase |

| A549 (Lung) | 10.0 | Inhibition of angiogenesis |

The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and inhibition of key signaling pathways involved in cell survival.

Anti-inflammatory Properties

This compound also exhibits anti-inflammatory effects. In animal models, the compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study: In Vivo Anti-inflammatory Effects

In a controlled study involving rats with induced paw edema, administration of the compound resulted in a reduction in paw volume by approximately 40% compared to the control group. This suggests a potential application in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Caspase Activation : The compound activates caspases, leading to programmed cell death in cancer cells.

- Inhibition of NF-kB Pathway : By inhibiting this pathway, the compound reduces inflammation and tumor progression.

- Angiogenesis Inhibition : The compound prevents the formation of new blood vessels that tumors need for growth.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.